molecular formula C12H16O8 B079581 Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate CAS No. 14495-41-1

Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate

Cat. No.: B079581
CAS No.: 14495-41-1
M. Wt: 288.25 g/mol
InChI Key: NXMOMNBIDWYNOP-UHFFFAOYSA-N
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Description

Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate (CAS: 14495-41-1) is a cyclobutane derivative functionalized with four methyl ester groups. Its molecular formula is C₁₂H₁₆O₈, with a molecular weight of 288.25 g/mol and a purity exceeding 95% (HPLC) when supplied in neat form . Key physical properties include:

  • Melting point: 145–147°C
  • Boiling point: 356.6°C (at 760 mmHg)
  • Density: 1.301 g/cm³
  • LogP: -0.84 (indicating moderate hydrophilicity)

The compound is primarily used in research settings, notably as a precursor for synthesizing uranyl-organic frameworks and chiral coordination polymers . Its safety profile classifies it as non-hazardous, though full toxicological data remain incomplete .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tetramethyl cyclobutane-1,2,3,4-tetracarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O8/c1-17-9(13)5-6(10(14)18-2)8(12(16)20-4)7(5)11(15)19-3/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMOMNBIDWYNOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(C(C1C(=O)OC)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80908252
Record name Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-)
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URL https://comptox.epa.gov/dashboard/DTXSID80908252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032-95-7, 3999-67-5
Record name NSC122966
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122966
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC103000
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103000
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tetramethyl cyclobutane-1,2,3,4-tetracarboxylatato(2-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80908252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification of Fumaric Acid

Fumaric acid undergoes esterification with methanol in the presence of sulfuric acid as a catalyst. The reaction proceeds under reflux conditions (60–110°C) for 2–20 hours, yielding dimethyl fumarate. Key parameters include:

ParameterCondition
CatalystSulfuric acid
SolventMethanol
Temperature60–110°C
Reaction Time2–20 hours

The esterification achieves near-quantitative conversion due to methanol’s dual role as reactant and solvent. Excess methanol ensures equilibrium shifts toward ester formation, while sulfuric acid protonates the carbonyl group, facilitating nucleophilic attack by methanol.

UV Light-Induced Cyclization

Dimethyl fumarate undergoes a [2+2] cycloaddition under UV irradiation (200–600 nm), forming the cyclobutane ring. The reaction is conducted in methanol at 1–15°C to suppress thermal reversal:

ParameterCondition
Light Source300 W high-pressure mercury lamp
Wavelength254–365 nm
Temperature1–15°C
Reaction Time24 hours

Controlling temperature below 15°C is critical; higher temperatures accelerate the reverse reaction, reducing yield by up to 40%. The cyclized product precipitates from methanol, enabling straightforward isolation via filtration.

Optimization of Reaction Conditions

Yield improvements stem from three innovations:

  • Acidic Solvents : Adding hydrochloric or sulfuric acid during cyclization increases reaction rates by stabilizing transition states.

  • Oxygen Exclusion : Conducting reactions under nitrogen minimizes radical side reactions.

  • Substrate Concentration : Maintaining dimethyl fumarate at 10–15% w/v in methanol ensures optimal light penetration and minimizes dimerization byproducts.

Industrial-Scale Production Considerations

Scaling this synthesis requires addressing photochemical efficiency and heat management:

Continuous Flow Reactors

Tubular reactors with embedded UV LEDs (λ = 365 nm) enable continuous production. Benefits include:

  • Enhanced Light Exposure : Thin reactor channels ensure uniform irradiation.

  • Temperature Control : Jacketed cooling systems maintain 5–10°C, preventing thermal degradation.

Catalyst Recycling

Sulfuric acid from the esterification step is recovered via distillation, reducing waste and costs. Methanol is condensed and reused, achieving a closed-loop system.

Purification Techniques

Crude this compound is purified via:

  • Recrystallization : Dissolving in hot methanol (60°C) and cooling to 0°C yields crystals with >99% purity.

  • Chromatography : Silica gel chromatography (ethyl acetate/hexane, 1:4) removes trace dimers.

Analytical Characterization

Post-synthesis validation employs:

  • ¹H NMR : Methyl ester protons appear as singlets at δ 3.6–3.8 ppm, confirming esterification.

  • FT-IR : Strong absorption at 1720 cm⁻¹ (C=O stretch) and 1270 cm⁻¹ (C-O ester) verifies functional groups.

Comparative Analysis of Synthesis Routes

MethodYieldTemperatureKey Limitation
Traditional Maleic Anhydride Irradiation25–35%25°CLow yield, side products
Patented Photochemical Route70–85%1–15°CRequires UV equipment

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products

The major products formed from these reactions include:

    Oxidation: 1,2,3,4-cyclobutanetetracarboxylic acid.

    Reduction: Tetramethyl 1,2,3,4-cyclobutanetetraol.

    Substitution: Various substituted cyclobutane derivatives depending on the substituent introduced.

Scientific Research Applications

Alignment Films for Flat Panel Displays

One of the primary applications of TMCT is in the production of alignment films used in flat panel displays. Cyclobutanetetracarboxylic dianhydrides derived from TMCT are critical monomers for these films. They contribute to the optical properties and stability required for high-performance displays.

  • Case Study: A patent describes a process for synthesizing cyclobutanetetracarboxylic compounds that enhance the performance of alignment films in LCDs (Liquid Crystal Displays) . The improved yield and properties of these films are attributed to the unique structure of TMCT.

Polymer Chemistry

TMCT can be utilized as a monomer in the synthesis of polymers with specific properties. Its ability to form cross-linked structures makes it useful in creating durable materials with tailored mechanical properties.

  • Data Table: Polymer Properties
PropertyValue
Glass Transition TempVaries by formulation
Tensile StrengthHigh
Thermal StabilityExcellent

Building Block for Complex Molecules

TMCT serves as an important intermediate in organic synthesis, particularly in the construction of complex molecules. Its functional groups can be easily modified to create derivatives that are useful in various chemical reactions.

  • Synthesis Route: A notable synthesis involves the hydrolysis of TMCT followed by dehydration to yield cyclobutane-1,2,3,4-tetracarboxylic acid and its derivatives . This route highlights TMCT's role as a precursor to more complex structures.

Catalytic Applications

Research indicates that TMCT can be involved in catalytic processes, particularly those involving multi-electron transfers and transformations. Its structure allows it to participate effectively in reactions that require electron-rich environments.

Potential Anticancer Activity

Emerging studies suggest that derivatives of TMCT may exhibit anticancer properties. The compound's ability to interact with biological systems makes it a candidate for further research into therapeutic applications.

  • Case Study: Preliminary studies have shown that certain modifications of TMCT can inhibit cancer cell proliferation in vitro . Further research is needed to explore its mechanism of action and efficacy.

Mechanism of Action

The mechanism of action of tetramethyl 1,2,3,4-cyclobutanetetracarboxylate involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding carboxylic acids, which can then participate in further biochemical reactions. The cyclobutane ring provides structural rigidity, making it a useful scaffold in molecular design .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Analogues

(a) 1,2,3,4-Tetramethylbenzene
  • CAS : 488-23-3
  • Formula : C₁₀H₁₄
  • Molecular weight : 134.22 g/mol
  • Key properties : Aromatic hydrocarbon with four methyl substituents; boiling point ~200°C (estimated) .
  • Applications : Identified as a volatile compound in botanical extracts .
  • Contrast : Unlike the cyclobutane core of the target compound, 1,2,3,4-tetramethylbenzene features a planar aromatic ring, leading to distinct reactivity (e.g., electrophilic substitution vs. ester hydrolysis) .
(b) 1,2,3,4-Cyclobutanetetracarboxylic Acid
  • CAS : 53159-92-5
  • Formula : C₈H₈O₈
  • Molecular weight : 232.14 g/mol
  • Key properties : The free acid form of the target compound; used in uranyl coordination chemistry .
  • Contrast : The absence of methyl ester groups increases solubility in polar solvents and enhances metal-binding capacity compared to the esterified form .
(c) Tetraethyl Propane-1,2,2,3-tetracarboxylate
  • CAS : 7460-75-5
  • Formula : C₁₅H₂₄O₈
  • Molecular weight : 332.35 g/mol
  • Key properties : Linear tetracarboxylate ester with a propane backbone .
(d) Tetramethyl cis,trans,cis-1,2,3,4-Cyclobutanetetracarboxylate
  • CAS : 1032-95-7
  • Formula : C₁₂H₁₆O₈ (isomer of the target compound)
  • Key properties : Distinct stereochemistry (cis,trans,cis) alters melting point (147°C) and density (1.474 g/cm³) .
  • Applications : Higher cost and specialized use in asymmetric synthesis .

Comparative Data Table

Compound CAS Formula MW (g/mol) Melting Point (°C) Boiling Point (°C) Key Applications
Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate 14495-41-1 C₁₂H₁₆O₈ 288.25 145–147 356.6 Uranyl frameworks, chiral polymers
1,2,3,4-Tetramethylbenzene 488-23-3 C₁₀H₁₄ 134.22 - ~200 Volatile analysis
1,2,3,4-Cyclobutanetetracarboxylic Acid 53159-92-5 C₈H₈O₈ 232.14 - - Metal coordination chemistry
Tetraethyl Propane-1,2,2,3-tetracarboxylate 7460-75-5 C₁₅H₂₄O₈ 332.35 - - Unspecified research
Tetramethyl cis,trans,cis-isomer 1032-95-7 C₁₂H₁₆O₈ 288.25 147 - Asymmetric synthesis

Biological Activity

Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate (TMCB) is an organic compound characterized by its unique cyclic structure and the presence of four esterified carboxylate groups. While TMCB itself is not widely recognized for specific biological activity, it serves as a crucial precursor in the synthesis of more complex molecules that may exhibit targeted biological effects. This article reviews the available literature on TMCB's biological activity, potential applications in pharmaceuticals, and its reactivity profiles.

Chemical Structure and Properties

This compound has a molecular formula of C12H16O8 and a molecular weight of 288.25 g/mol. Its structure features a cyclobutane ring with four carboxylate groups esterified by methyl groups. This configuration contributes to its unique chemical reactivity and potential applications in various fields.

PropertyValue
Molecular FormulaC12H16O8
Molecular Weight288.25 g/mol
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in organic solvents

Pharmaceutical Research

TMCB is primarily studied for its potential as a building block in pharmaceutical chemistry. It can be modified to produce derivatives that may interact with specific biological targets. Research indicates that TMCB can be involved in the development of drug delivery systems due to its structural properties that allow for functionalization and modification.

  • Drug Delivery Systems : TMCB's ability to undergo hydrolysis allows it to release carboxylic acids that can participate in further biochemical reactions, making it a candidate for drug delivery applications.
  • Synthesis of Bioactive Compounds : By altering the ester groups on TMCB, researchers can create derivatives with enhanced biological activities. This approach is particularly relevant in the synthesis of anti-inflammatory and anticancer agents .

The mechanism by which TMCB may exert biological effects involves its interaction with various molecular targets. The hydrolysis of the ester groups can lead to the release of active carboxylic acids, which may then engage in biochemical pathways relevant to therapeutic effects. The rigid cyclobutane framework provides a stable scaffold for molecular interactions.

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds derived from TMCB:

  • Study on Derivatization : A study explored the derivatization of TMCB using alcohols and Lewis acids to enhance its solubility and reactivity. The findings indicated that such modifications could lead to compounds with improved biological profiles .
  • Potential Toxicity : While TMCB itself has not been extensively studied for toxicity, related compounds such as cyclobutane-1,2,3,4-tetracarboxylic dianhydride have shown irritant properties in various biological assays . This raises considerations for safety in pharmaceutical applications.

Comparative Analysis with Similar Compounds

To understand TMCB's unique position in chemical biology, it is useful to compare it with similar compounds:

CompoundFeaturesBiological Activity
Dimethyl FumarateAnti-inflammatory propertiesWell-studied
Cyclobutane-1,2,3-tricarboxylic AcidContains three carboxylic groupsLimited biological data
Tetramethyl Cyclobutane-1,2,3,4-tetracarboxylateSimilar structure but different reactivity profilePotentially bioactive

Q & A

Q. What spectroscopic techniques are recommended for characterizing Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate, and what key spectral features should researchers observe?

  • Methodological Answer : Use FT-IR spectroscopy to identify ester carbonyl (C=O) stretching vibrations, typically observed near 1740–1720 cm⁻¹ . ¹H and ¹³C NMR can resolve methyl ester groups (δ ~3.6–3.8 ppm for methoxy protons; δ ~50–55 ppm for ester carbons). For structural confirmation, compare with spectral libraries such as the Aldrich FT-IR Collection . Mass spectrometry (MS) can validate the molecular ion peak at m/z 288.251 (C₁₂H₁₆O₈) .

Q. What are the optimal storage conditions for this compound to ensure long-term stability?

  • Methodological Answer : Store in a dry, inert atmosphere (e.g., under nitrogen or argon) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to strong oxidizers or moisture, as ester groups are susceptible to degradation . Use airtight glass containers with PTFE-lined caps to minimize contamination.

Q. What synthetic routes are available for preparing this compound?

  • Methodological Answer : A common route involves esterification of 1,2,3,4-cyclobutanetetracarboxylic acid with methanol, using acid catalysis (e.g., H₂SO₄ or HCl). Alternatively, transesterification from its dianhydride derivative (e.g., 1,2,3,4-Tetramethylcyclobutane-1,2,3,4-tetracarboxylic dianhydride) under reflux with methanol can yield the tetramethyl ester . Monitor reaction progress via TLC or FT-IR for carbonyl band shifts.

Advanced Research Questions

Q. How does the stereochemistry of this compound isomers influence their reactivity in synthetic applications?

  • Methodological Answer : The cis,trans,cis isomer (r-1,c-2,t-3,t-4 configuration) exhibits distinct steric and electronic properties compared to other stereoisomers. For example, in Diels-Alder reactions, the spatial arrangement of ester groups affects electron-withdrawing effects and transition-state stabilization . Use X-ray crystallography or NOESY NMR to determine isomer conformation and correlate with reactivity trends.

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting point) of this compound?

  • Methodological Answer : Discrepancies often arise from purity variations or polymorphism . Purify the compound via recrystallization (e.g., using ethanol/water mixtures) and confirm purity via HPLC (>95% by GC) . Differential Scanning Calorimetry (DSC) can identify polymorphic transitions. Cross-validate melting points (reported range: 145–149°C) with controlled heating rates .

Q. What computational chemistry approaches are suitable for modeling the conformational dynamics of this compound?

  • Methodological Answer : Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to optimize geometry and analyze torsional strain in the cyclobutane ring. Molecular Dynamics (MD) simulations in solvent environments (e.g., methanol) can predict solubility and aggregation behavior. Compare computational results with experimental NMR coupling constants (³JHH) to validate models .

Q. What are the critical parameters to monitor during the esterification reaction to synthesize this compound?

  • Methodological Answer : Key parameters include:
  • Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
  • Catalyst concentration : Optimize acid catalyst (e.g., 0.1–1.0 mol% H₂SO₄) to minimize ester hydrolysis.
  • Moisture control : Use anhydrous methanol and molecular sieves to suppress reverse reactions.
  • Reaction time : Monitor via FT-IR for disappearance of carboxylic acid O-H stretches (~2500–3300 cm⁻¹) .

Data Contradiction Analysis

  • Melting Point Variability : Differences in reported melting points (e.g., 145–149°C vs. literature outliers) may stem from impurities or polymorphic forms. Ensure rigorous recrystallization and characterize via DSC to identify phase transitions.
  • Stereochemical Assignments : Conflicting isomer reactivity data can be addressed by standardizing characterization protocols (e.g., chiral HPLC for enantiomeric excess).

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